N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide
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Overview
Description
“N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide” is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide” typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions, where precursors are subjected to conditions that promote the formation of the bicyclic structure.
Functionalization: Introduction of the benzyl and thiane groups through substitution reactions, often using reagents like benzyl halides and thiane derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound might be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which “N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic amides or thiane derivatives. Examples could be:
- N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]acetamide
- N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-2-carboxamide
Uniqueness
The uniqueness of “N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide” lies in its specific structural features, such as the combination of the bicyclic core with the thiane and benzyl groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]thiane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c21-18(14-7-4-8-22-12-14)19-17-15-10-20(11-16(15)17)9-13-5-2-1-3-6-13/h1-3,5-6,14-17H,4,7-12H2,(H,19,21)/t14?,15-,16+,17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIBGXQORKHYDG-HPZPOOBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CSC1)C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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